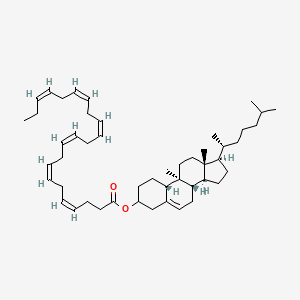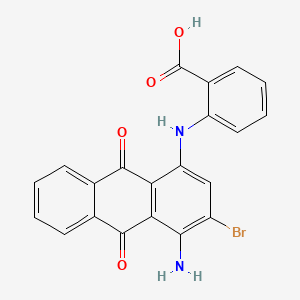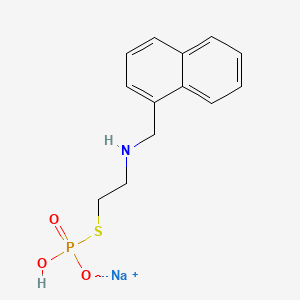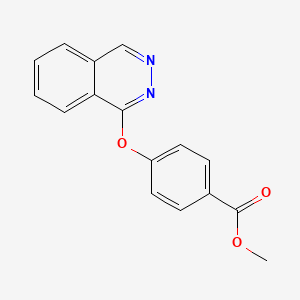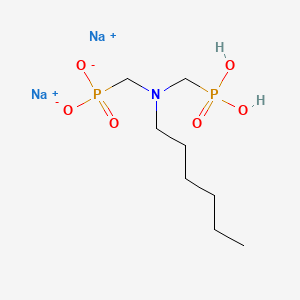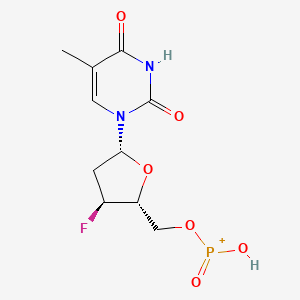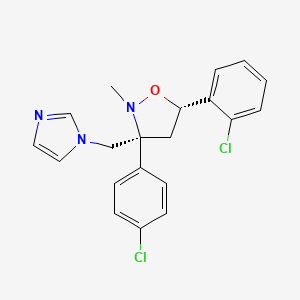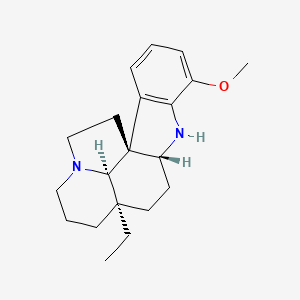
Aspidospermidine, 17-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspidospermidine, 17-methoxy- is an alkaloid isolated from plants in the genus Aspidosperma. This compound has garnered significant interest due to its complex structure and potential bioactive properties. Aspidospermidine, 17-methoxy- is part of a larger family of Aspidosperma alkaloids, which have been studied extensively for their medicinal and pharmacological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aspidospermidine, 17-methoxy- typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of 2,3-dihydro-1H-carbazol-4(9H)-one as a starting material. The key steps in the synthesis include carbonyl reduction, iminium formation, and intramolecular conjugate addition reactions . Another method involves the use of methyl 3-ethyl-2-oxocyclopentanecarboxylate, which undergoes an intramolecular cascade reaction to form the B, C, and D rings of the compound .
Industrial Production Methods
Industrial production of Aspidospermidine, 17-methoxy- is less common due to the complexity of its synthesis. advancements in synthetic methodologies, such as enantioselective dearomative cyclization, have made it possible to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Aspidospermidine, 17-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The key reactions used in its synthesis include carbonyl reduction, iminium formation, and intramolecular conjugate addition . Additionally, selective redox ketalization and intramolecular Schmidt reactions are also employed in its synthesis .
Common Reagents and Conditions
Common reagents used in the synthesis of Aspidospermidine, 17-methoxy- include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve the use of organic solvents like methanol and dichloromethane .
Major Products Formed
The major products formed from the reactions involving Aspidospermidine, 17-methoxy- include various intermediates that contribute to the formation of its pentacyclic structure. These intermediates are crucial for the final synthesis of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Aspidospermidine, 17-methoxy- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors and enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .
Comparaison Avec Des Composés Similaires
Aspidospermidine, 17-methoxy- is part of a larger family of Aspidosperma alkaloids, which include compounds like Aspidospermine, N-Methylaspidospermidine, and N-Acetylaspidospermidine . These compounds share a similar pentacyclic structure but differ in their functional groups and bioactivity. Aspidospermidine, 17-methoxy- is unique due to its methoxy group, which contributes to its distinct chemical and biological properties .
Similar Compounds
- Aspidospermine
- N-Methylaspidospermidine
- N-Acetylaspidospermidine
- Vincadifformine
- Limaspermidine
Propriétés
Numéro CAS |
2447-50-9 |
|---|---|
Formule moléculaire |
C20H28N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-triene |
InChI |
InChI=1S/C20H28N2O/c1-3-19-9-5-12-22-13-11-20(18(19)22)14-6-4-7-15(23-2)17(14)21-16(20)8-10-19/h4,6-7,16,18,21H,3,5,8-13H2,1-2H3/t16-,18-,19-,20-/m1/s1 |
Clé InChI |
NGBPTTMEDUDCAG-VBSBHUPXSA-N |
SMILES isomérique |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=C4C=CC=C5OC |
SMILES canonique |
CCC12CCCN3C1C4(CC3)C(CC2)NC5=C4C=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


